molecular formula C14H12O9S2 B564478 trans Resveratrol-3,5-disulfate CAS No. 858187-21-0

trans Resveratrol-3,5-disulfate

Cat. No.: B564478
CAS No.: 858187-21-0
M. Wt: 388.361
InChI Key: AUJFEUYHBMJMOQ-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans Resveratrol-3,5-disulfate: is a derivative of resveratrol, a naturally occurring polyphenolic compound found in various plants, including grapes, berries, and peanuts. Resveratrol is known for its antioxidant, anti-inflammatory, and anticancer properties. The disulfate derivative, this compound, has been studied for its potential biological activities and improved bioavailability compared to its parent compound .

Mechanism of Action

Target of Action

Trans Resveratrol-3,5-disulfate, a derivative of resveratrol, is thought to have potentially valuable biological activities . The primary targets of this compound are believed to be similar to those of resveratrol, which include the vascular endothelial growth factor (VEGF) and cyclooxygenase-2 (COX-2) . These targets play crucial roles in angiogenesis and inflammation, respectively .

Mode of Action

It is suggested that like resveratrol, this compound may downregulate vegf, an angiogenic factor, and enhance the antioxidant activity of cells . It may also inhibit COX-2, thereby reducing inflammation .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be similar to those affected by resveratrol. Resveratrol is known to influence several pathways, including those involved in inflammation, angiogenesis, and oxidative stress . The downstream effects of these pathways can lead to a reduction in inflammation, inhibition of tumor growth, and protection against oxidative damage .

Pharmacokinetics

Resveratrol is known to have low bioavailability due to extensive metabolism in the liver and intestine . It is highly absorbed orally but has poor systemic bioavailability . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on bioavailability need further investigation.

Result of Action

Based on the effects of resveratrol, it can be hypothesized that this compound may have anti-inflammatory, anti-angiogenic, and antioxidant effects . These effects could potentially contribute to its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans Resveratrol-3,5-disulfate typically involves the sulfonation of resveratrol. One common method includes the reaction of resveratrol with sulfur trioxide-pyridine complex in anhydrous conditions. The reaction is carried out at low temperatures to prevent decomposition and to ensure the selective formation of the disulfate derivative .

Industrial Production Methods: Industrial production of this compound may involve similar sulfonation reactions but on a larger scale. The process would require optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification steps like crystallization or chromatography may be employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: trans Resveratrol-3,5-disulfate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can regenerate the parent resveratrol compound .

Scientific Research Applications

Chemistry: trans Resveratrol-3,5-disulfate is used as a model compound in studies investigating the chemical behavior of polyphenolic sulfates. It helps in understanding the stability, reactivity, and transformation of sulfate derivatives in various environments .

Biology: In biological research, this compound is studied for its potential to modulate cellular processes. It has been shown to influence pathways related to oxidative stress, inflammation, and cell proliferation .

Medicine: The compound is explored for its therapeutic potential in treating diseases such as cancer, cardiovascular disorders, and neurodegenerative diseases. Its improved bioavailability compared to resveratrol makes it a promising candidate for drug development .

Industry: In the industrial sector, this compound is used in the formulation of dietary supplements and functional foods. Its antioxidant properties are leveraged to enhance the nutritional value and shelf life of products .

Comparison with Similar Compounds

Uniqueness: trans Resveratrol-3,5-disulfate stands out due to its dual sulfate groups, which enhance its solubility and bioavailability. This makes it more effective in delivering the beneficial effects of resveratrol in vivo compared to its monosulfate counterparts .

Biological Activity

Trans-resveratrol-3,5-disulfate is a sulfated derivative of resveratrol, a naturally occurring polyphenolic compound found in various plants, particularly grapes and red wine. Resveratrol has been widely studied for its biological activities, including antioxidant, anti-inflammatory, and anticancer properties. However, the biological activity of its sulfated metabolites, including trans-resveratrol-3,5-disulfate, is less understood. This article explores the biological activity of trans-resveratrol-3,5-disulfate through various studies and findings.

Trans-resveratrol-3,5-disulfate (C₁₄H₁₂O₉S₂) is characterized by the presence of two sulfate groups attached to the resveratrol molecule. This modification significantly influences its solubility, bioavailability, and biological activity compared to the parent compound.

Biological Activity Overview

The biological activity of trans-resveratrol-3,5-disulfate can be categorized into several key areas:

1. Anticancer Activity

Research has shown that sulfated metabolites of resveratrol exhibit reduced cytotoxicity against various cancer cell lines compared to resveratrol itself. A study evaluating the anticancer effects of trans-resveratrol-3,5-disulfate demonstrated that it had lower potency against human breast cancer cell lines (MCF-7 and MDA-MB-231) compared to its parent compound. The study indicated that while resveratrol exhibited significant anticancer properties, its sulfated forms were less effective due to the conjugation with sulfuric acid affecting cytotoxicity .

2. Antioxidant Properties

Trans-resveratrol-3,5-disulfate retains some antioxidant properties characteristic of resveratrol. Antioxidant activity is crucial for mitigating oxidative stress-related diseases. Studies have shown that while sulfated metabolites may have reduced efficacy in certain contexts, they still contribute to overall antioxidant capacity .

3. Metabolism and Bioavailability

The bioavailability of trans-resveratrol-3,5-disulfate is significantly influenced by metabolic processes in the liver and intestines. Upon oral administration, resveratrol undergoes extensive metabolism, leading to the formation of various sulfated and glucuronidated metabolites. This metabolic conversion can affect the therapeutic potential of resveratrol and its derivatives .

Research Findings and Case Studies

StudyFindings
Delmas et al. (2011)Investigated transport and stability; found that sulfation affects bioactivitySuggested that metabolic conversion impacts biological effects
Wang et al. (2009)Evaluated cytotoxicity in breast cancer cell lines; found lower potency for sulfated formsIndicated that sulfation reduces anticancer efficacy
RSC Advances (2024)Discussed synthesis and stability of glucuronides; highlighted differences in propertiesEmphasized the importance of understanding metabolic pathways for therapeutic applications

Implications for Health

The implications of trans-resveratrol-3,5-disulfate in health are multifaceted:

  • Cancer Prevention : Although its direct anticancer effects are diminished compared to resveratrol, understanding its role in cancer prevention through modulation of metabolic pathways remains crucial.
  • Cardiovascular Health : Given resveratrol's established cardiovascular benefits, further research into its sulfated forms may reveal additional protective mechanisms against heart disease.

Properties

CAS No.

858187-21-0

Molecular Formula

C14H12O9S2

Molecular Weight

388.361

IUPAC Name

[3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-sulfooxyphenyl] hydrogen sulfate

InChI

InChI=1S/C14H12O9S2/c15-12-5-3-10(4-6-12)1-2-11-7-13(22-24(16,17)18)9-14(8-11)23-25(19,20)21/h1-9,15H,(H,16,17,18)(H,19,20,21)/b2-1+

InChI Key

AUJFEUYHBMJMOQ-OWOJBTEDSA-N

SMILES

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OS(=O)(=O)O)OS(=O)(=O)O)O

Synonyms

5-[(1E)-2-(4-Hydroxyphenyl)ethenyl]-1,3-benzenediol 1,3-Bis(hydrogen sulfate); 

Origin of Product

United States
Customer
Q & A

Q1: What is the significance of trans-resveratrol-3,5-disulfate formation in resveratrol metabolism?

A: The study demonstrates that trans-resveratrol-3,5-disulfate is one of the several conjugates formed during resveratrol metabolism in rats []. This conjugation process, also observed with other metabolites like trans-resveratrol-3-sulfate and trans-resveratrol-3-O-beta-D-glucuronide, likely contributes to the rapid elimination of resveratrol from the body. The formation of these conjugates may explain the limited effect of resveratrol on certain chemopreventive parameters, as they could impact its bioavailability [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.